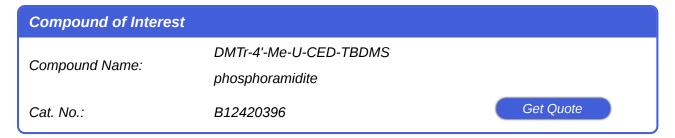


# Technical Guide: DMTr-4'-Me-U-CED-TBDMS Phosphoramidite

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5'-O-Dimethoxytrityl-4'-C-methyl-uridine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite, with a tert-butyldimethylsilyl protecting group presumed at the 2'-O-position (**DMTr-4'-Me-U-CED-TBDMS phosphoramidite**). This modified nucleoside phosphoramidite is a specialized building block for the synthesis of modified oligonucleotides.

## **Core Compound Identification**

The specified phosphoramidite, DMTr-4'-Me-U-CED-TBDMS, is a chemically modified uridine monomer used in automated solid-phase oligonucleotide synthesis. The modifications are designed to impart specific properties to the resulting RNA or DNA strand, such as increased stability against nucleases.

CAS Number: 1260508-74-4[1][2][3]

## **Physicochemical and Technical Data**

The key quantitative data for this phosphoramidite are summarized below. These data are essential for its proper handling, storage, and use in oligonucleotide synthesis protocols.



Property	Value	Reference
Molecular Formula	C45H61N4O9PSi	[1]
Molecular Weight	861.05 g/mol	[1]
Appearance	White to off-white powder	[4][5]
Purity	Typically ≥97% by HPLC	[4]
Solubility	Soluble in Acetonitrile, DMF	[4]
Storage Conditions	Store at -20 °C	[4]

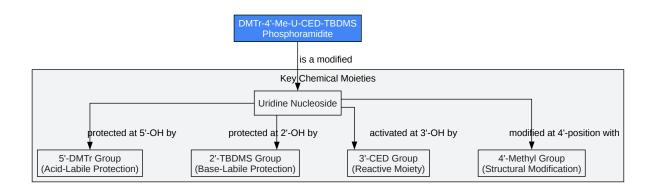
### **Chemical Structure and Modifications**

The structure of **DMTr-4'-Me-U-CED-TBDMS phosphoramidite** incorporates several key chemical groups, each with a specific function in the context of oligonucleotide synthesis.

- Uridine (U): The core nucleobase.
- 4'-Methyl (4'-Me): A modification on the ribose sugar, which can enhance nuclease resistance and affect the sugar pucker conformation, influencing duplex stability.[6][7]
- 5'-O-Dimethoxytrityl (DMTr): A bulky acid-labile protecting group on the 5'-hydroxyl function of the ribose. It is removed at the beginning of each coupling cycle to allow the addition of the next nucleotide.
- 2'-O-tert-butyldimethylsilyl (TBDMS): A protecting group for the 2'-hydroxyl of the ribose, preventing unwanted side reactions during synthesis. It is stable to the conditions of the synthesis cycle and is typically removed during the final deprotection steps.
- 3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (CED): The reactive phosphitylating agent at the 3'-position, which, upon activation, forms a phosphite triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.[8]

The logical relationship between these components is illustrated in the diagram below.





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Component relationship of the phosphoramidite.

# Experimental Protocols: Use in Oligonucleotide Synthesis

The incorporation of **DMTr-4'-Me-U-CED-TBDMS phosphoramidite** into an oligonucleotide sequence follows the standard automated phosphoramidite chemistry cycle.[9][10] A generalized protocol is outlined below.

Materials and Reagents:

- **DMTr-4'-Me-U-CED-TBDMS phosphoramidite** solution in anhydrous acetonitrile.
- Controlled Pore Glass (CPG) solid support with the initial nucleoside attached.
- Detritylation Reagent: Dichloroacetic acid in dichloromethane.
- Activator: Tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT), or 5-(Benzylthio)-1H-tetrazole (BTT).



- Capping Reagents: Cap A (acetic anhydride/lutidine/THF) and Cap B (N-methylimidazole/THF).
- Oxidizing Reagent: Iodine solution (I<sub>2</sub> in THF/water/pyridine).
- Cleavage and Deprotection Reagent: Typically a mixture containing methylamine or concentrated ammonium hydroxide.
- Desilylation Reagent: Triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF).

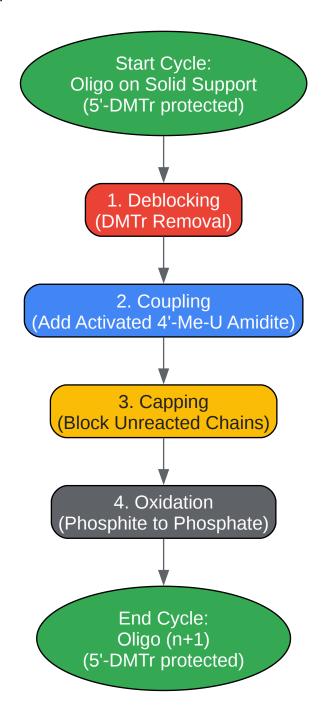
Methodology (One Synthesis Cycle):

- Step 1: Deblocking (Detritylation)
  - The solid support-bound oligonucleotide is treated with the detritylation reagent to remove the 5'-DMTr group from the terminal nucleoside, freeing the 5'-hydroxyl group.
  - The column is washed thoroughly with anhydrous acetonitrile.
- Step 2: Coupling
  - The DMTr-4'-Me-U-CED-TBDMS phosphoramidite and the activator solution are simultaneously delivered to the synthesis column.
  - The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.
  - This intermediate reacts with the free 5'-hydroxyl of the support-bound oligonucleotide,
     forming a phosphite triester linkage. Coupling efficiency is typically very high (>98%).[10]
- Step 3: Capping
  - To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are permanently blocked.
  - The capping reagents are passed through the column to acetylate any free 5'-hydroxyls.



- Step 4: Oxidation
  - The newly formed, unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using the iodine solution.

This four-step cycle is repeated for each monomer to be added to the sequence.



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